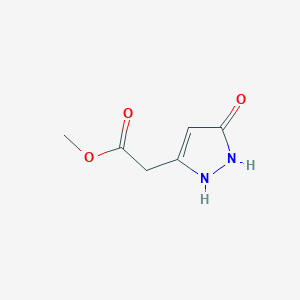

methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate

Description

Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate is a heterocyclic ester featuring a pyrazole ring substituted with a hydroxyl group at position 3 and an acetic acid methyl ester at position 5. Its molecular formula is C₇H₈N₂O₃, with a molecular weight of 168.15 g/mol. The compound’s structure enables diverse intermolecular interactions, such as hydrogen bonding via the hydroxyl group and ester moiety, which influence its physicochemical properties and supramolecular assembly .

Properties

CAS No. |

58979-88-7 |

|---|---|

Molecular Formula |

C6H8N2O3 |

Molecular Weight |

156.14 g/mol |

IUPAC Name |

methyl 2-(5-oxo-1,2-dihydropyrazol-3-yl)acetate |

InChI |

InChI=1S/C6H8N2O3/c1-11-6(10)3-4-2-5(9)8-7-4/h2H,3H2,1H3,(H2,7,8,9) |

InChI Key |

ILAOSMPTMZUXHD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC(=O)NN1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate typically involves the reaction of hydrazine derivatives with acetylenic ketones . One common method includes the cyclocondensation of 3-methyl-5-pyrazolone derivatives with aldehydes in the presence of a catalyst . The reaction conditions often involve mild temperatures and the use of solvents such as ethanol or acetic acid. Industrial production methods may utilize continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Scientific Research Applications

Chemical Structure and Synthesis

The structure of methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate consists of a hydroxyl group at the 3-position of the pyrazole ring and an acetate group at the 2-position. The synthesis usually involves reacting a hydrazine derivative with an ester under acidic conditions, followed by acetylation to yield the desired pyrazole derivative.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Compounds containing pyrazole derivatives have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that related pyrazole compounds inhibit the growth of both Gram-positive and Gram-negative bacteria .

- Antiviral Properties : Some derivatives have been evaluated for their ability to inhibit viruses, such as measles virus. The mechanism often involves inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in pyrimidine biosynthesis .

- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Applications in Medicinal Chemistry

This compound has several notable applications in medicinal chemistry:

- Drug Development : Its unique structure allows it to serve as a scaffold for developing new therapeutic agents. The incorporation of the pyrazole moiety into drug design has led to compounds with enhanced biological activity against various targets .

- Multicomponent Reactions : The compound can be synthesized through multicomponent reactions (MCRs), which are efficient methods in drug discovery. MCRs involving pyrazole derivatives have been shown to produce biologically active compounds with diverse pharmacological properties .

- Biological Assays : this compound is used in phenotypic assays to evaluate its efficacy against infectious agents, contributing to the identification of new antiviral drugs .

Case Study 1: Antimicrobial Screening

A study evaluated various pyrazole derivatives, including this compound, against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated significant antimicrobial activity at specific concentrations, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Antiviral Activity

In another research initiative, this compound was tested for its ability to inhibit measles virus replication. The compound exhibited promising results by effectively reducing viral load in vitro, highlighting its potential role in antiviral therapy .

Comparative Data Table

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyl and acetate groups enhance solubility and reactivity | Antimicrobial, antiviral |

| Methyl 3-hydroxy-1H-pyrazole-5-carboxylate | Contains a carboxylate instead of an acetate group | Varies |

| Ethyl 2-(4-hydroxyphenyl)-1H-pyrazole | Substituted phenolic group; different biological activities | Varies |

| Methyl 4-(3-hydroxyphenyl)-1H-pyrazole | Similar hydroxyl substitution; potential for different reactivity | Varies |

Mechanism of Action

The mechanism of action of methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, its antimalarial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase, which is essential for the synthesis of nucleotides in the malaria parasite . The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells through the activation of p53-mediated pathways .

Comparison with Similar Compounds

Key Observations:

- Electronic Effects: The hydroxyl group in the target compound enhances hydrogen-bonding capacity compared to amino (e.g., ) or nitro (e.g., ) substituents. This impacts solubility and crystal packing .

- Steric Effects : Bulky substituents like cyclopropyl () or isopropyl () reduce reactivity in nucleophilic reactions due to steric hindrance.

- Acidity/Basicity: The hydroxyl group (pKa ~10–12) is less acidic than carboxylate derivatives (e.g., , pKa ~4–5) but more acidic than amino-substituted analogues (e.g., , pKa ~8–9).

Hydrogen Bonding and Supramolecular Features

This compound is expected to form intramolecular O–H···N hydrogen bonds between the hydroxyl group and the pyrazole ring, similar to the tetrazole derivative in . This contrasts with amino-substituted analogues (e.g., ), which prioritize N–H···O/N interactions. In crystal lattices, such hydrogen bonds often lead to dimeric or chain-like assemblies, as seen in related esters .

Physical Properties

Predicted properties for this compound (based on analogues):

Biological Activity

Methyl 2-(3-hydroxy-1H-pyrazol-5-yl)acetate is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound features a hydroxyl group at the 3-position of the pyrazole ring and an acetate group at the 2-position, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is characterized by its unique arrangement of functional groups, enhancing its solubility and reactivity compared to other pyrazole derivatives. Its distinct hydroxyl and acetate functionalities may contribute to unique biological activities not observed in structurally similar compounds.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains and fungi.

Key Findings:

- Antibacterial Activity : this compound demonstrated notable antibacterial activity against strains such as E. coli and Staphylococcus aureus. In vitro assays indicated minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Antifungal Activity : The compound also showed antifungal effects against species like Candida albicans, with effective inhibition observed at concentrations lower than those required for traditional antifungal agents .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various experimental models. Pyrazole derivatives are known for their ability to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.

Research Insights:

- Mechanism of Action : The compound exhibits inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In animal models, it significantly reduced carrageenan-induced paw edema, indicating strong anti-inflammatory activity .

- Comparative Efficacy : In comparative studies, this compound showed efficacy similar to indomethacin, a well-known anti-inflammatory drug .

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. Pyrazole derivatives are recognized for their potential in cancer therapy due to their ability to induce apoptosis and inhibit tumor growth.

Case Studies:

- Breast Cancer : In studies involving MDA-MB-231 breast cancer cells, the compound induced significant apoptotic effects at concentrations as low as 1 μM. It enhanced caspase activity, confirming its role as an apoptosis-inducing agent .

- Cell Cycle Arrest : Further investigations revealed that this compound can cause cell cycle arrest in the G2/M phase, leading to reduced proliferation rates in cancer cells .

Comparative Analysis of Related Compounds

The following table summarizes key features and biological activities of related pyrazole derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 3-hydroxy-1H-pyrazole-5-carboxylate | Contains a carboxylate instead of acetate | Antimicrobial |

| Ethyl 2-(4-hydroxyphenyl)-1H-pyrazole | Substituted phenolic group | Anticancer |

| Methyl 4-(3-hydroxyphenyl)-1H-pyrazole | Similar hydroxyl substitution | Anti-inflammatory |

| Methyl 2-(5-methylpyrazol-3-yl)acetate | Methyl substitution at the pyrazole ring | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.